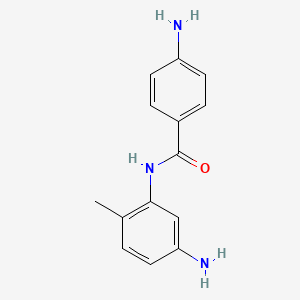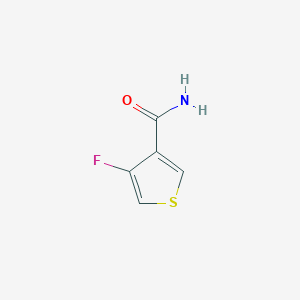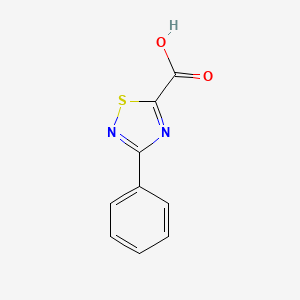
4-amino-N-(5-amino-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(5-amino-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of benzamide and contains two amino groups and a methyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-amino-2-methylphenyl)benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a microreactor system to optimize reaction conditions and achieve high yields . The reaction conditions include:
Starting Materials: 4-methylbenzene-1,3-diamine and benzoic anhydride.
Reaction Medium: Solvent such as dimethylformamide (DMF).
Temperature: Typically around 80°C.
Reaction Time: Approximately 10 minutes in a continuous flow microreactor system.
Yield: Up to 85.7%.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for better control of reaction parameters, higher efficiency, and reduced production costs. The use of microreactor technology is particularly advantageous for optimizing reaction kinetics and achieving consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-(5-amino-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-amino-N-(5-amino-2-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-amino-N-(5-amino-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric activator of enzymes, modulating their activity and influencing various biochemical processes . For example, it has been studied for its potential to activate human glucokinase, which plays a crucial role in glucose metabolism .
Comparación Con Compuestos Similares
4-amino-N-(5-amino-2-methylphenyl)benzamide can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: Similar structure but with different substitution patterns on the benzene ring.
N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide: Contains additional functional groups that may enhance its biological activity.
Uniqueness
Its ability to undergo selective acylation and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H15N3O |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
4-amino-N-(5-amino-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-2-5-12(16)8-13(9)17-14(18)10-3-6-11(15)7-4-10/h2-8H,15-16H2,1H3,(H,17,18) |
Clave InChI |
WYPQPRSRZBJKIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B11716264.png)
![(E)-[amino(pyridin-2-yl)methylidene]amino acetate](/img/structure/B11716273.png)





![(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)

![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)


![1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B11716341.png)
![1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B11716351.png)
